molecular formula C12H18Cl2O4 B14532789 4,5-Dichloro-2,7-diethyloct-4-enedioic acid CAS No. 62425-49-4

4,5-Dichloro-2,7-diethyloct-4-enedioic acid

Cat. No.: B14532789
CAS No.: 62425-49-4
M. Wt: 297.17 g/mol
InChI Key: HAEBNASQDYVZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2,7-diethyloct-4-enedioic acid is an organic compound with the molecular formula C12H18Cl2O4 It is characterized by the presence of two chlorine atoms and two ethyl groups attached to an oct-4-enedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2,7-diethyloct-4-enedioic acid typically involves the chlorination of a suitable precursor, followed by the introduction of ethyl groups. One common method involves the reaction of oct-4-enedioic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions. This is followed by the alkylation of the resulting intermediate with ethyl halides to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2,7-diethyloct-4-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5-Dichloro-2,7-diethyloct-4-enedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2,7-diethyloct-4-enedioic acid involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine atoms and ethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-octyl-2H-isothiazol-3-one: Another compound with chlorine atoms and a similar backbone structure.

    4,5-Dichloro-o-phenylenediamine: Contains chlorine atoms and is used in various chemical applications.

Uniqueness

4,5-Dichloro-2,7-diethyloct-4-enedioic acid is unique due to its specific combination of chlorine atoms and ethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

62425-49-4

Molecular Formula

C12H18Cl2O4

Molecular Weight

297.17 g/mol

IUPAC Name

4,5-dichloro-2,7-diethyloct-4-enedioic acid

InChI

InChI=1S/C12H18Cl2O4/c1-3-7(11(15)16)5-9(13)10(14)6-8(4-2)12(17)18/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

HAEBNASQDYVZTN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C(CC(CC)C(=O)O)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.